2-((4-butyl-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(o-tolyl)acetamide
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Overview
Description
The compound “2-((4-butyl-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(o-tolyl)acetamide” belongs to the class of benzo[e][1,2,4]triazinyl radicals . These are stable free radicals, first reported by Blatter in 1968 . Their properties can be modified more widely and more easily through simple substitution changes .
Synthesis Analysis
The synthesis of similar compounds involves various methods to synthesize and customize Blatter radicals . Key developments in the last decade have transformed their utility .Molecular Structure Analysis
The molecular structure of these compounds depends on their chemical structure and morphology . The properties of these compounds can be modified more widely and more easily through simple substitution changes .Chemical Reactions Analysis
The chemical reactions of these compounds involve various methods to synthesize and customize them . They have been used in the development of functional materials .Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds depend on their chemical structure and morphology . They exhibit important spectroscopic, structural, electrochemical, magnetic, and chemical properties .Scientific Research Applications
Synthesis and Biological Activities
Allelochemicals from Gramineae
Compounds with benzoxazinone skeletons, similar in structure to benzothiazoles and thiadiazoles, have shown a range of biological properties such as phytotoxic, antimicrobial, antifungal, and insecticidal activities. These compounds and their derivatives have potential agronomic utility (Macias et al., 2006).
Antimicrobial and Antioxidant Effects
Tetra-aza macrocyclic compounds incorporating thiadiazole rings demonstrated significant antimicrobial activity against various bacterial strains and exhibited in vitro antioxidant effects. These findings indicate potential applications in developing new antimicrobial and antioxidant agents (Kumar et al., 2012).
Antitumor Activity
Benzothiazole derivatives bearing different heterocyclic rings have been evaluated for their antitumor activity, showing considerable anticancer activity against some cancer cell lines. This suggests potential applications in cancer research and therapy (Yurttaş et al., 2015).
Antioxidants for Oil Stability
Benzimidazole derivatives were studied as antioxidants for base oil, demonstrating the ability to improve oil stability. This highlights the potential use of similar compounds in enhancing the oxidative stability of industrial oils (Basta et al., 2017).
Insecticidal Assessment
Heterocycles incorporating a thiadiazole moiety have been assessed for their insecticidal activity against the cotton leafworm, indicating potential applications in pest control (Fadda et al., 2017).
Future Directions
Mechanism of Action
Target of Action
The primary target of this compound is the MRGX2 receptor . The MRGX2 receptor plays a crucial role in various physiological processes, including pain perception and inflammation.
Mode of Action
The compound acts as an inhibitor of the MRGX2 receptor . By binding to this receptor, it prevents the receptor’s normal functioning, leading to a decrease in the physiological processes associated with this receptor.
Result of Action
The inhibition of the MRGX2 receptor by this compound could lead to a reduction in pain perception and inflammation . This could potentially make it useful in the treatment of conditions associated with these symptoms.
Properties
IUPAC Name |
2-[(4-butyl-1,1-dioxo-1λ6,2,4-benzothiadiazin-3-yl)sulfanyl]-N-(2-methylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O3S2/c1-3-4-13-23-17-11-7-8-12-18(17)28(25,26)22-20(23)27-14-19(24)21-16-10-6-5-9-15(16)2/h5-12H,3-4,13-14H2,1-2H3,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LQXJAWHVDBVTOF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C2=CC=CC=C2S(=O)(=O)N=C1SCC(=O)NC3=CC=CC=C3C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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